molecular formula C21H22N2O3 B5129480 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole

5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole

Cat. No. B5129480
M. Wt: 350.4 g/mol
InChI Key: LELUUKNEECJHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, commonly known as PHCCC, is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release in the brain.

Mechanism of Action

PHCCC acts as a positive allosteric modulator of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, which is a G protein-coupled receptor that is primarily expressed in the brain. When 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole is activated by glutamate, it inhibits the release of neurotransmitters such as dopamine and GABA. PHCCC enhances the activity of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the inhibitory effect of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole on neurotransmitter release.
Biochemical and physiological effects:
PHCCC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in the regulation of movement and reward. PHCCC has also been shown to reduce the release of GABA in the hippocampus, which is involved in the regulation of learning and memory. In addition, PHCCC has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using PHCCC in lab experiments is that it is a highly selective and potent modulator of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole. This allows researchers to study the specific effects of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole activation without the potential confounding effects of other neurotransmitter systems. However, one limitation of using PHCCC in lab experiments is that it is a synthetic compound that may not accurately reflect the physiological effects of endogenous 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole activation.

Future Directions

There are a number of future directions for research on PHCCC. One area of interest is the potential use of PHCCC in the treatment of Parkinson's disease. PHCCC has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is the potential use of PHCCC in the treatment of anxiety and depression. PHCCC has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential therapeutic value in humans. Finally, further research is needed to determine the long-term safety and efficacy of PHCCC in humans.

Synthesis Methods

PHCCC is synthesized by reacting 2-(3-phenylpropyl)-1,3-benzoxazole with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization.

Scientific Research Applications

PHCCC has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to enhance the activity of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, which is involved in the regulation of dopamine release in the brain. PHCCC has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-21(23-11-13-25-14-12-23)17-9-10-19-18(15-17)22-20(26-19)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-10,15H,4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELUUKNEECJHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone

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